3-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-(Dimethylcarbamoyl)benzenesulfonyl chloride with thionyl chloride (SOCl₂) under controlled conditions . The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Product: The major product of hydrolysis is 3-(Dimethylcarbamoyl)benzenesulfonic acid.
Scientific Research Applications
3-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 3-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. These reactions are crucial in the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Similar to 3-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride but lacks the dimethylcarbamoyl group.
Tosyl Chloride: Another sulfonyl chloride compound used in organic synthesis, but with a toluene group instead of the dimethylcarbamoyl group.
Uniqueness
This compound is unique due to the presence of the dimethylcarbamoyl group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in the modification of biomolecules and the synthesis of complex organic compounds .
Properties
IUPAC Name |
3-(dimethylcarbamoyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-11(2)9(12)7-4-3-5-8(6-7)15(10,13)14/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAIGUIFZWVGJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
396733-71-4 |
Source
|
Record name | 3-(dimethylcarbamoyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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